molecular formula C18H15N7O2S B2804836 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide CAS No. 1206990-69-3

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide

Cat. No.: B2804836
CAS No.: 1206990-69-3
M. Wt: 393.43
InChI Key: MTYGEGKEYRTTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identifier: N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide . Molecular Formula: C18H15N7O2S . Molecular Weight: 393.4 g/mol . Research Context and Potential: This compound features a hybrid structure incorporating pyrazole, pyrimidine, and pyridine-sulfonamide moieties, which are recognized in medicinal chemistry for their potential in kinase inhibition and anticancer research . The pyrazolopyrimidine core is a well-known bioisostere of purine, which allows it to interact with ATP-binding sites in various enzyme targets, such as kinases . Simultaneously, the sulfonamide functional group is a prevalent pharmacophore in drugs and investigational compounds targeting a range of diseases . While specific biological data for this exact molecule is not fully detailed in public literature, its structural framework is closely related to other investigated molecules. These related compounds have demonstrated research value in studying key biological pathways, suggesting this compound is a candidate for similar investigative work in areas like enzyme inhibition and cellular signaling . Researchers may find it valuable as a building block or intermediate for developing novel therapeutic agents. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c26-28(27,16-3-1-8-19-12-16)24-15-6-4-14(5-7-15)23-17-11-18(21-13-20-17)25-10-2-9-22-25/h1-13,24H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYGEGKEYRTTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring, a sulfonamide group, and a pyrazole-pyrimidine moiety. The molecular formula is C18H19N5O2SC_{18}H_{19}N_5O_2S, and its structural complexity contributes to its diverse biological activities.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Inhibition of Kinases : Many pyrazole derivatives are known to inhibit various kinases, including p38 MAPK and MK2, which play crucial roles in inflammatory responses and cell signaling pathways .
  • Antiproliferative Activity : Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the downregulation of anti-apoptotic proteins .
  • Anti-inflammatory Effects : The sulfonamide group may enhance the anti-inflammatory properties by modulating cytokine release and reducing oxidative stress in cells .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives:

  • Cell Line Studies : Compounds similar to this compound have shown significant inhibition against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells . For instance, one derivative exhibited a growth inhibition percentage of 54.25% against HepG2 cells.
Cell Line Growth Inhibition (%) IC50 (µM)
HepG254.251.76
HeLa38.44Not reported

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

  • In Vivo Studies : Similar compounds have been shown to reduce LPS-induced TNFα release in animal models, indicating their role in mitigating inflammation .

Antimicrobial Activity

Some derivatives exhibit antimicrobial properties:

  • Broader Spectrum : Research has indicated that certain pyrazole derivatives possess antibacterial and antifungal activities, although specific data on this compound's efficacy remains limited .

Case Studies

  • MK2 Inhibition : A study focused on aminopyrazole derivatives demonstrated their ability to inhibit MK2, leading to reduced phosphorylation of HSP27 and decreased TNFα release in vitro and in vivo . This suggests that this compound may similarly impact inflammatory pathways.
  • Anticancer Efficacy : In a comparative study of various pyrazole derivatives, one compound showed significant antiproliferative effects across multiple cancer cell lines while sparing normal fibroblasts from toxicity, highlighting the selectivity of these compounds for cancerous cells .

Comparison with Similar Compounds

Substituent Variations

The compound shares structural homology with benzenesulfonamide derivatives in and . Key differences lie in the substituents on the pyrimidine and sulfonamide groups:

Compound Name Substituents on Pyrimidine/Pyrazole Sulfonamide Group Molecular Weight Melting Point (°C)
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide (Target Compound) 1H-pyrazol-1-yl Pyridine-3-yl ~427.4 (calc.) Not reported
Example 56 () 5-fluoro-3-(3-fluorophenyl)-chromen N-isopropyl 616.9 211–214
Example 57 () 5-fluoro-3-(3-fluorophenyl)-chromen N-cyclopropyl ~610 (calc.) Not reported
NI-(6-Methyl-3-pyridazinyl)sulfanilamide () Methyl-pyridazine N-(6-chloro) ~285.7 (calc.) Not reported

Key Observations :

  • Target Compound : The pyridine-3-sulfonamide group may enhance solubility compared to bulky alkyl substituents (e.g., isopropyl or cyclopropyl in ) due to its planar aromatic system. However, this could reduce metabolic stability .
  • Chromenone Derivatives (): The fluorinated chromenone moiety in Examples 56 and 57 likely improves target binding affinity (e.g., kinase inhibition) but increases molecular weight and may reduce solubility .

Physicochemical Properties

Solubility and Stability

While explicit solubility data for the target compound are unavailable, highlights that substituents like methyl or chloro groups on sulfonamides (e.g., 4-amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide) can reduce aqueous solubility due to hydrophobic effects. The target compound’s pyridine-3-sulfonamide group, however, may confer moderate solubility via hydrogen bonding with the pyridine nitrogen .

Thermal Stability

The melting point of Example 56 (211–214°C) suggests high thermal stability, likely due to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking) in the crystalline state. The target compound, lacking bulky fluorinated chromenone groups, may exhibit a lower melting point .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)pyridine-3-sulfonamide to achieve high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including pyrimidine ring formation, sulfonamide coupling, and pyrazole substitution. Key parameters include:

  • Temperature control : Maintaining 35–60°C during nucleophilic substitution to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography or recrystallization (e.g., ethyl acetate/hexane gradients) ensures >95% purity, validated via HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this sulfonamide derivative?

  • Methodological Answer :

  • Structural confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify substituent positions (e.g., pyrimidine C-6 and pyrazole N-1 connectivity) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS-ESI) for molecular weight validation .
  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (e.g., >200°C) .

Q. How can researchers determine the solubility profile and stability of this compound under various experimental conditions (e.g., buffer systems, temperature)?

  • Methodological Answer :

  • Solubility screening : Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4) or simulated gastric fluid (pH 2.0). Quantify via UV-Vis spectroscopy at λ_max ≈ 280 nm .
  • Stability studies : Accelerated degradation under 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products .

Advanced Research Questions

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) when modifying the pyrimidine-pyrazole core of this compound?

  • Methodological Answer :

  • Core modifications : Introduce substituents at pyrimidine C-2/C-4 or pyrazole C-3/C-5 via Suzuki-Miyaura coupling or alkylation. Compare IC50_{50} values in target inhibition assays (e.g., kinase panels) .
  • Data analysis : Use multivariate regression to correlate logP, steric bulk, and electronic effects with activity .

Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in target binding or inhibition?

  • Methodological Answer :

  • Biophysical assays : Surface Plasmon Resonance (SPR) for real-time binding kinetics (KdK_d) with purified targets .
  • Structural studies : Co-crystallization with target proteins (e.g., kinases) for X-ray diffraction analysis of binding pockets .
  • Enzymatic assays : Competitive inhibition studies using fluorogenic substrates to determine KiK_i values .

Q. How can computational modeling (e.g., molecular docking, MD simulations) guide the optimization of this compound's pharmacokinetic properties?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding modes in ATP-binding sites (e.g., EGFR kinase). Prioritize derivatives with lower ΔG values .
  • ADMET prediction : SwissADME for bioavailability radar charts; refine logP (<5) and PSA (<140 Ų) to enhance blood-brain barrier penetration .

Q. What strategies should be employed to resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in plasma .
  • Dose-response reconciliation : Use Hill slope analysis to compare in vitro IC50_{50} and in vivo ED50_{50} (adjust for plasma protein binding) .
  • Statistical DOE : Fractional factorial design to isolate variables (e.g., dosing frequency, formulation) causing discrepancies .

Q. What are the key considerations for scaling up the synthesis of this compound while maintaining reaction efficiency and product consistency?

  • Methodological Answer :

  • Reactor design : Transition from batch to continuous flow systems for exothermic steps (e.g., sulfonamide coupling) .
  • Process control : In-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor intermediate formation .
  • Purification scaling : Replace column chromatography with anti-solvent crystallization (e.g., water addition to DMSO) .

Notes

  • Advanced questions emphasize mechanistic, computational, and translational research challenges.
  • Methodological answers integrate experimental design, data analysis, and validation protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.